molecular formula C11H11NO3 B2971259 3-(1',3'-dioxolynyl)-5-methyl-1,3-dihydro-2H-indol-2-one CAS No. 75822-58-1

3-(1',3'-dioxolynyl)-5-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B2971259
CAS No.: 75822-58-1
M. Wt: 205.213
InChI Key: WEKVUWUYWCGLCK-UHFFFAOYSA-N
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Description

3-(1’,3’-dioxolynyl)-5-methyl-1,3-dihydro-2H-indol-2-one is a complex organic compound that features both an indole and a dioxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1’,3’-dioxolynyl)-5-methyl-1,3-dihydro-2H-indol-2-one typically involves the formation of the indole core followed by the introduction of the dioxolane ring. One common method involves the cyclization of a suitable precursor, such as a 2-aminobenzyl alcohol derivative, under acidic conditions to form the indole ring. The dioxolane ring can then be introduced via acetalization of an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as zirconium tetrachloride (ZrCl4) can enhance the efficiency of the acetalization step .

Chemical Reactions Analysis

Types of Reactions

3-(1’,3’-dioxolynyl)-5-methyl-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4

    Reduction: LiAlH4, NaBH4

    Substitution: Br2, I2

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield indoline derivatives .

Scientific Research Applications

3-(1’,3’-dioxolynyl)-5-methyl-1,3-dihydro-2H-indol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1’,3’-dioxolynyl)-5-methyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The dioxolane ring may enhance the compound’s stability and solubility, facilitating its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1’,3’-dioxolynyl)-5-methyl-1,3-dihydro-2H-indol-2-one is unique due to the combination of the indole and dioxolane moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

5'-methylspiro[1,3-dioxolane-2,3'-1H-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-7-2-3-9-8(6-7)11(10(13)12-9)14-4-5-15-11/h2-3,6H,4-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKVUWUYWCGLCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C23OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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